(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol
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Description
Reference standard
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrido[2,1-a]isoquinoline ring system through a series of reactions. The starting material is commercially available and can be easily obtained. The synthesis involves the protection of the hydroxyl group, followed by the formation of the pyridine ring, and then the introduction of the isobutyl and fluoroethoxy groups. Finally, the bromine atom is introduced through a substitution reaction.
Starting Materials
4-hydroxy-2-methoxybenzaldehyde, ethyl acetoacetate, ammonium acetate, 2-bromo-1-phenylethanone, 2-fluoroethanol, isobutylamine, sodium borohydride, acetic acid, sodium hydroxide, methanol, chloroform, diethyl ethe
Reaction
Step 1: Protection of the hydroxyl group with ethyl acetoacetate and ammonium acetate to form 4-ethoxycarbonyl-2-methoxyphenol, Step 2: Formation of the pyridine ring through a condensation reaction with 2-bromo-1-phenylethanone in the presence of sodium ethoxide to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)ketone, Step 3: Reduction of the ketone group with sodium borohydride in methanol to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)carbinol, Step 4: Formation of the isobutyl group through a reductive amination reaction with isobutylamine in the presence of acetic acid to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)carbinol-isobutylamine, Step 5: Protection of the hydroxyl group with 2-fluoroethanol in the presence of sodium hydroxide to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)carbinol-isobutylamine-2-fluoroethoxy, Step 6: Formation of the pyrido[2,1-a]isoquinoline ring system through a cyclization reaction with acetic acid in chloroform to form (2R,3R,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, Step 7: Purification of the compound through recrystallization from diethyl ethe
properties
IUPAC Name |
(2R,3R,11bR)-9-(2-fluoroethoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FNO3/c1-13(2)8-15-12-22-6-4-14-9-20(25-7-5-21)19(24-3)10-16(14)17(22)11-18(15)23/h9-10,13,15,17-18,23H,4-8,11-12H2,1-3H3/t15-,17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWPNVUVSQRLHO-KBAYOESNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol |
Citations
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